Cas no 33124-03-7 (5-(4-tert-butylphenyl)-1,3-oxazol-2-amine)

5-(4-tert-Butylphenyl)-1,3-oxazol-2-amine is a specialized organic compound featuring an oxazole core substituted with a tert-butylphenyl group at the 5-position and an amine at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research as a key intermediate or building block. Its tert-butyl group enhances lipophilicity, potentially improving bioavailability in drug development. The oxazole-amine moiety offers reactivity for further functionalization, enabling diverse synthetic applications. This compound is particularly useful in heterocyclic chemistry for designing bioactive molecules, including kinase inhibitors or antimicrobial agents. High-purity grades ensure consistent performance in research and industrial applications.
5-(4-tert-butylphenyl)-1,3-oxazol-2-amine structure
33124-03-7 structure
Product Name:5-(4-tert-butylphenyl)-1,3-oxazol-2-amine
CAS No:33124-03-7
MF:C13H16N2O
MW:216.278943061829
CID:6010266
PubChem ID:82078797
Update Time:2025-06-08

5-(4-tert-butylphenyl)-1,3-oxazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-tert-butylphenyl)-1,3-oxazol-2-amine
    • EN300-1828166
    • 33124-03-7
    • 5-(4-(tert-Butyl)phenyl)oxazol-2-amine
    • Inchi: 1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-15-12(14)16-11/h4-8H,1-3H3,(H2,14,15)
    • InChI Key: YSQISXPCRCQCIT-UHFFFAOYSA-N
    • SMILES: O1C(N)=NC=C1C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 216.126263138g/mol
  • Monoisotopic Mass: 216.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 52Ų

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Additional information on 5-(4-tert-butylphenyl)-1,3-oxazol-2-amine

Introduction to 5-(4-tert-butylphenyl)-1,3-oxazol-2-amine (CAS No. 33124-03-7)

5-(4-tert-butylphenyl)-1,3-oxazol-2-amine, also known by its CAS number 33124-03-7, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound has garnered considerable attention due to its potential therapeutic applications and unique structural properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.

The chemical structure of 5-(4-tert-butylphenyl)-1,3-oxazol-2-amine is characterized by a 1,3-oxazole ring substituted with a 4-tert-butylphenyl group and an amine functional group. The tert-butyl substituent on the phenyl ring provides steric hindrance and enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties. The oxazole ring, a five-membered heterocyclic compound containing one nitrogen and one oxygen atom, is known for its stability and ability to form hydrogen bonds, contributing to the compound's overall reactivity and biological activity.

Synthesis of 5-(4-tert-butylphenyl)-1,3-oxazol-2-amine typically involves multi-step reactions. One common approach is the cyclization of an appropriate N-substituted amide with a carbonyl compound in the presence of an acid catalyst. For instance, the reaction of 4-tert-butylbenzaldehyde with an N-substituted amide can yield the desired oxazole derivative. Recent advancements in green chemistry have led to more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalytic systems that minimize waste and improve yield.

The biological activities of 5-(4-tert-butylphenyl)-1,3-oxazol-2-amine have been extensively studied in various contexts. One notable area of research is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 5-(4-tert-butylphenyl)-1,3-oxazol-2-amine has also been investigated for its neuroprotective effects. Research has demonstrated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. These findings suggest that it may have therapeutic potential in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Clinical trials are currently underway to evaluate the safety and efficacy of 5-(4-tert-butylphenyl)-1,3-oxazol-2-amine in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. Further studies are needed to confirm these findings and explore its potential as a novel therapeutic agent.

The pharmacokinetic properties of 5-(4-tert-butylphenyl)-1,3-oxazol-2-amine have also been studied to optimize its use in drug development. Its lipophilicity and molecular weight suggest that it may have good oral bioavailability and tissue distribution. However, factors such as metabolism and excretion need to be carefully evaluated to ensure optimal drug delivery and minimize potential adverse effects.

In conclusion, 5-(4-tert-butylphenyl)-1,3-oxazol-2-amine (CAS No. 33124-03-7) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility. As our understanding of this compound deepens, it holds significant promise for advancing treatments in various medical fields.

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